molecular formula C5H9Br3O B150680 3-Bromo-2,2-bis(bromomethyl)propanol CAS No. 1522-92-5

3-Bromo-2,2-bis(bromomethyl)propanol

Cat. No.: B150680
CAS No.: 1522-92-5
M. Wt: 324.84 g/mol
InChI Key: QEJPOEGPNIVDMK-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-Bromo-2,2-bis(bromomethyl)propanol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₅H₉Br₃O
  • Molecular Weight: 324.84 g/mol
  • Physical State: White solid, insoluble in water, flammable

The presence of three bromine atoms contributes to its high efficiency in flame retardancy by inhibiting combustion processes.

Flame Retardancy

TBNPA is primarily utilized as a flame retardant in various materials, including:

  • Plastics : It is incorporated into polymer matrices to enhance fire resistance.
  • Textiles : The compound is applied to fabrics to reduce flammability.

Methodology : The compound is mixed with materials during production. For instance, in unsaturated polyester resins, TBNPA is blended to improve fire resistance.

Results : Studies indicate that the inclusion of TBNPA significantly increases the ignition resistance of treated materials, making them safer for consumer use.

Organic Synthesis

TBNPA serves as a valuable chemical intermediate in organic synthesis, particularly in the production of:

  • Pentaerythritol Ethers : Used as further derivatives for flame retardants.
  • Beta-substituted Acrylates : Important for polymer and coating industries.

Methodology : TBNPA undergoes various chemical reactions to yield desired products, often involving esterification or substitution reactions.

Results : The derivatives produced exhibit enhanced properties suitable for specific industrial applications .

Biological Studies

Research has focused on the toxicological effects of TBNPA due to its potential carcinogenic properties. Experimental animal studies have identified it as a multisite carcinogen.

  • Mechanism of Action : TBNPA interacts with biological macromolecules, potentially disrupting cellular processes such as signal transduction and gene expression.
  • Toxicity Assessment : The Ames Test has been employed to evaluate the mutagenic potential of TBNPA, revealing significant concerns regarding its safety profile.

Environmental Impact

The persistence of TBNPA in the environment raises serious ecological concerns. Its estimated half-life can extend up to 100 years under certain conditions, leading to bioaccumulation and long-term environmental effects.

Case Study 1: Flame Retardant Efficacy

In a study evaluating the effectiveness of various flame retardants in unsaturated polyester resins, TBNPA was found to outperform several alternatives in terms of reducing flammability and enhancing thermal stability .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment highlighted TBNPA's potential for causing genetic mutations. The Ames Test results indicated a significant mutagenic response when bacteria were exposed to varying concentrations of the compound.

Mechanism of Action

The mechanism by which 3-Bromo-2,2-bis(bromomethyl)propanol exerts its effects involves its reactivity as a brominated alcohol. It generates flammable and/or toxic gases when combined with alkali metals, nitrides, and strong reducing agents . The compound reacts with oxoacids and carboxylic acids to form esters plus water, and oxidizing agents convert it to aldehydes or ketones . These reactions highlight its potential to initiate polymerization and its role in various chemical processes.

Comparison with Similar Compounds

3-Bromo-2,2-bis(bromomethyl)propanol can be compared with other similar compounds, such as:

These compounds share the common feature of being brominated alcohols used primarily as flame retardants, but they differ in their specific chemical structures and reactivity profiles.

Biological Activity

3-Bromo-2,2-bis(bromomethyl)propanol, commonly known as Tribromoneopentyl Alcohol (TBNPA), is a brominated organic compound with significant applications in material science and potential biological implications. This article delves into the compound's biological activity, including its mechanisms of action, toxicity, and environmental impact.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9Br3_3O
  • Molecular Weight : 324.84 g/mol
  • Appearance : White solid

The compound features three bromomethyl groups attached to a propanol backbone, contributing to its reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily linked to its brominated structure:

  • Carcinogenic Potential : Experimental studies have identified TBNPA as a multisite carcinogen in animal models. Its structure enhances bioaccumulation and toxicity, raising concerns about long-term exposure effects in humans and wildlife.
  • Mutagenicity : The Ames test has been employed to assess the mutagenic potential of TBNPA. Results indicate that the compound can induce mutations in bacterial strains, suggesting a risk for genetic damage .
  • Reactivity with Biomolecules : The compound's bromine atoms can participate in nucleophilic substitution reactions with various biomolecules, potentially disrupting normal cellular functions.

Toxicity and Safety Profile

The toxicity of this compound has been documented through various studies:

  • Acute Toxicity : The compound is classified as an irritant and poses risks upon inhalation or skin contact. Safety data sheets recommend handling it with appropriate personal protective equipment due to its irritant properties .
  • Chronic Exposure Risks : Long-term exposure studies indicate that TBNPA may lead to adverse health effects, including hormonal disruption and increased cancer risk due to its persistent nature in the environment .

Environmental Impact

TBNPA's persistence raises significant ecological concerns:

  • Bioaccumulation : The compound has shown potential for bioaccumulation in aquatic organisms, leading to higher concentrations in the food chain.
  • Degradation Products : Research indicates that TBNPA undergoes chemical transformations under varying environmental conditions (e.g., pH and temperature), resulting in degradation products that may also exhibit hazardous characteristics .

Comparative Analysis with Similar Compounds

To understand the unique properties of TBNPA, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Pentaerythritol TribromideC5_5H9_9Br4_4OContains four bromine atoms; used as a flame retardant
1-Bromo-2-propanolC3_3H7_7BrSimpler structure; lower bromination level
1,2-DibromoethaneC2_2H4_4Br2_2Two bromine atoms; used in organic synthesis

TBNPA is distinguished by its unique combination of three bromomethyl groups on a propanol backbone, enhancing both its flame-retardant properties and biological activity as a carcinogen.

Case Studies and Research Findings

  • Carcinogenicity Studies : Various studies have confirmed the carcinogenic potential of TBNPA through controlled animal experiments. These studies highlight the need for regulatory scrutiny regarding its use in consumer products .
  • Environmental Degradation Research : Investigations into the degradation pathways of TBNPA have shown that environmental factors significantly influence its stability. For instance, alkaline conditions promote faster degradation rates compared to neutral pH environments .
  • Mutagenicity Testing : The Ames test results indicate that TBNPA can induce mutations in specific bacterial strains, suggesting a mechanism by which it may contribute to genetic damage and cancer risk .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-2,2-bis(bromomethyl)propanol, and what are their methodological considerations?

  • Answer : The compound is synthesized via multiple pathways:

  • Condensation with p-tosylamide : A key intermediate in spirocyclic oxetane synthesis, involving stepwise bromination and cyclization .
  • Hydrogen bromide-mediated synthesis : Refluxing pentaerythritol with 48% HBr, sulfuric acid, and acetic acid yields the compound in 49% yield after 10 hours .
  • Base-free etherification : Novel methods avoid traditional bases (e.g., KOH) by using controlled stoichiometry in polar solvents like DMSO .
    • Key variables : Catalyst choice (e.g., NaNO₂ for safe nitric acid oxidation), reaction time optimization, and purification via recrystallization or column chromatography .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer :

  • Structural confirmation : NMR (¹H/¹³C) to verify bromomethyl groups and hydroxyl proton shifts .
  • Purity assessment : GC-MS or HPLC paired with melting point analysis (64–66°C) .
  • Physical properties : Density (2.2 g/cm³) and refractive index measurements for batch consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

  • Answer : Contradictions often arise from:

  • Catalyst efficiency : Compare NaNO₂ (safe oxidation) vs. traditional brominating agents, noting trade-offs between yield and safety .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid side reactions .
  • Scale-dependent thermal effects : Use reaction calorimetry (e.g., RC1e) to monitor exothermicity and adjust cooling rates during nitration/amination steps .

Q. What are the critical safety protocols for mitigating hazards during large-scale synthesis?

  • Answer :

  • Personal protective equipment (PPE) : N95 masks, chemical-resistant gloves, and goggles to prevent inhalation/contact (GHS Category 2B eye irritation) .
  • Thermal risk mitigation : Calorimetric studies reveal a 200°C boiling point with potential for thermal runaway; implement jacketed reactors with emergency cooling .
  • Waste management : Neutralize residual HBr with aqueous NaOH before disposal .

Q. How does regulatory status (e.g., EU RoHS) impact the compound’s use in material science?

  • Answer :

  • Restriction compliance : The compound is listed in Annex II of RoHS (2015/863/EU) as TBNPA, requiring alternatives in electronics or polymers .
  • Substitution strategies : Explore non-brominated flame retardants (e.g., phosphates) or modify the hydroxyl group to reduce environmental persistence .

Q. What methodologies validate the compound’s role as a reactive flame retardant intermediate?

  • Answer :

  • Functional group reactivity : Bromine substitution at the hydroxyl group (e.g., via PBr₃) produces tetrabrominated derivatives for polymer crosslinking .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >300°C) and char formation in polymer matrices .

Q. Data Contradictions and Resolution

  • Synthetic yield disparities : reports 49% yield via HBr reflux, while cites lower yields in multi-step spirocyclic syntheses. Resolution involves optimizing bromine stoichiometry and isolating intermediates .
  • Safety classifications : Some sources classify the compound as acutely toxic (GHS Category 5), while others emphasize ocular hazards. Cross-reference SDS from academic suppliers (e.g., CAS 1522-92-5) for region-specific guidelines .

Properties

IUPAC Name

3-bromo-2,2-bis(bromomethyl)propan-1-ol
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InChI

InChI=1S/C5H9Br3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2
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InChI Key

QEJPOEGPNIVDMK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(CBr)(CBr)CBr)O
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Molecular Formula

C5H9Br3O
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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DSSTOX Substance ID

DTXSID9024641
Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Molecular Weight

324.84 g/mol
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Physical Description

3-bromo-2,2-bis(bromomethyl)propanol is a white solid. (NTP, 1992), Other Solid
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name 1-Propanol, 2,2-dimethyl-, tribromo deriv.
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Solubility

Insoluble (<1 mg/ml at 70.7 °F) (NTP, 1992)
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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CAS No.

1522-92-5, 36483-57-5
Record name 3-BROMO-2,2-BIS(BROMOMETHYL)PROPANOL
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Record name Pentaerythritol tribromide
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Record name 3-Bromo-2,2-bis(bromomethyl)propanol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Bromo-2,2-bis(bromomethyl)propanol
3-Bromo-2,2-bis(bromomethyl)propanol
3-Bromo-2,2-bis(bromomethyl)propanol
3-Bromo-2,2-bis(bromomethyl)propanol
3-Bromo-2,2-bis(bromomethyl)propanol
3-Bromo-2,2-bis(bromomethyl)propanol

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